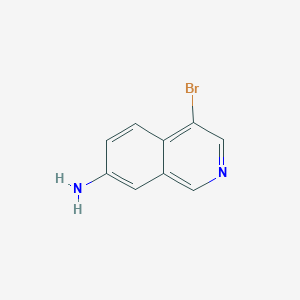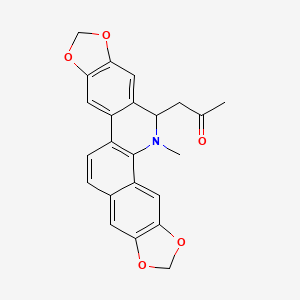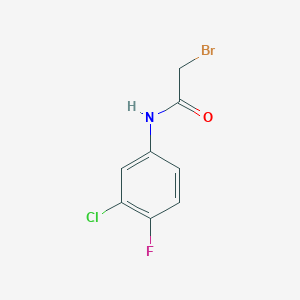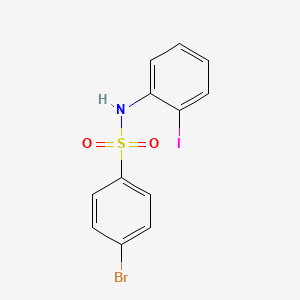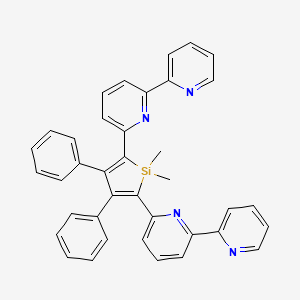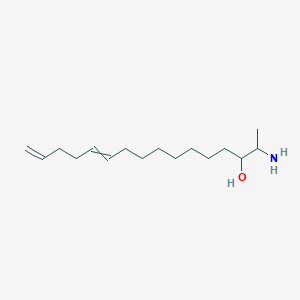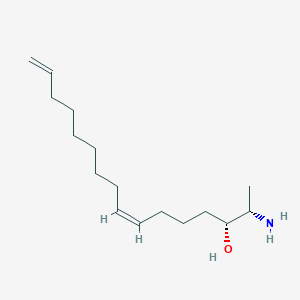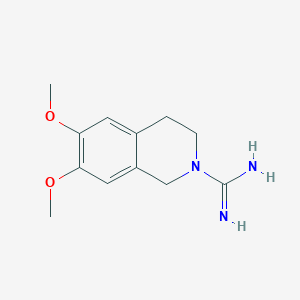
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with an appropriate amine or isocyanate under suitable conditions. Detailed synthetic routes and optimization strategies can be found in the literature .
Chemical Reactions Analysis
- [4+2] Cycloaddition with o-Quinone Methides : When reacted with o-quinone methides, 6,7-dimethoxy-3,4-dihydroisoquinoline undergoes a [4+2] cycloaddition, leading to the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines . These compounds exhibit interesting pharmacological properties and are structurally related to certain isoquinoline alkaloids . Michael Aza Reaction : Interaction with o-hydroxybenzyl alcohols results in the formation of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols . This reaction proceeds via a Michael aza mechanism .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antioxidant Properties and Applications
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide analogues have been explored for their antioxidant efficacy. Analogues such as ethoxyquin (EQ) have been utilized for the protection of polyunsaturated fatty acids in fish meal against spontaneous combustion due to their high degree of unsaturation. The antioxidant capacity of these compounds is crucial for extending the shelf life of fish meal and ensuring its safety during storage and transport. The "half-life" of these antioxidants in fish meal suggests a prolonged protective effect against lipid oxidation, highlighting their importance in food preservation and safety (A. J. de Koning, 2002).
Synthesis and Chemical Analysis
Research on the synthesis of isoquinoline derivatives, including 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide, has provided insights into various synthetic routes and their implications for the production of pharmaceuticals. Techniques such as the Bischler-Napieralski reaction have opened avenues for the synthesis of compounds like papaverine, indicating the versatility and utility of these chemical frameworks in drug development (A. V. Luk’yanov et al., 1972).
Biological Activities and Potential Therapeutic Applications
Isoquinoline N-oxides and their analogues have shown a wide range of biological activities, including antimicrobial, antibacterial, and antitumor effects. These findings underscore the potential of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide analogues as leads for drug discovery and the development of new therapeutic agents. The structure-activity relationship (SAR) studies suggest new applications for these compounds in treating various diseases (V. Dembitsky et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound, 1-(4-aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1h)-sulfonamide, has been identified as a more active and selective inhibitor of human carbonic anhydrase vii (hca vii) than the reference compound topiramate .
Mode of Action
It’s known that the compound undergoes a retro-diels–alder reaction, leading to fragmentation .
Biochemical Pathways
The compound’s interaction with o-quinone methides has been studied .
properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H3,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPCJQGNKQRLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)
![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)
